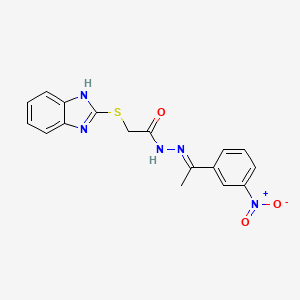![molecular formula C29H31N3O3S B11670186 4-[(benzylsulfanyl)methyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11670186.png)
4-[(benzylsulfanyl)methyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylsulfanyl group, a piperidinyl group, and a benzohydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl mercaptan with an appropriate aldehyde to form a thioether intermediate. This intermediate is then reacted with a hydrazide derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, while the piperidinyl moiety can bind to receptors or ion channels. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(morpholin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide
- 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide
Uniqueness
4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C29H31N3O3S |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
4-(benzylsulfanylmethyl)-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C29H31N3O3S/c33-28(32-17-5-2-6-18-32)20-35-27-15-11-23(12-16-27)19-30-31-29(34)26-13-9-25(10-14-26)22-36-21-24-7-3-1-4-8-24/h1,3-4,7-16,19H,2,5-6,17-18,20-22H2,(H,31,34)/b30-19+ |
InChI-Schlüssel |
ZNCCOEIZYDRJML-NDZAJKAJSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11670110.png)
![2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B11670111.png)
![N-(5-Chloro-2-methoxyphenyl)-N-[(N'-cycloheptylidenehydrazinecarbonyl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B11670112.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11670114.png)
![6-Amino-4-(3-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11670117.png)

![4,4'-({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11670122.png)
![Furan-2-carboxylic acid, (4-chlorophenyl)(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)amide](/img/structure/B11670134.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11670139.png)
![2-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11670143.png)
![ethyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11670146.png)

![N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11670164.png)
